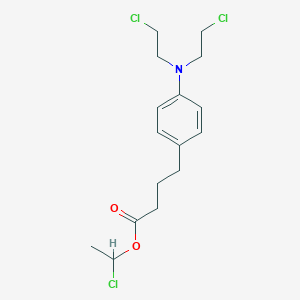
1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Chlorambucil can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with chloroacetyl chloride . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of chlorambucil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .
化学反応の分析
Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, chlorambucil can transfer alkyl groups to various nucleophiles, such as DNA bases.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets like DNA.
Hydrolysis: Can be carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Major Products Formed:
Alkylation: Leads to the formation of DNA adducts, which interfere with DNA replication and transcription.
Hydrolysis: Produces 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid and 1-chloroethanol.
科学的研究の応用
Chlorambucil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylation reactions and the behavior of nitrogen mustards.
Biology: Employed in research on DNA damage and repair mechanisms due to its ability to form DNA adducts.
Medicine: Extensively used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
作用機序
Chlorambucil exerts its effects by cross-linking DNA strands, thereby preventing DNA replication and transcription. This is achieved through the formation of covalent bonds between the chloroethyl groups of chlorambucil and the guanine bases in DNA . The resulting DNA adducts lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
類似化合物との比較
Chlorambucil is part of the nitrogen mustard family of alkylating agents. Similar compounds include:
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent with applications in various cancers.
Ifosfamide: Similar to cyclophosphamide but with a different pharmacokinetic profile.
Uniqueness of Chlorambucil: Chlorambucil is unique due to its relatively low toxicity compared to other nitrogen mustards, making it suitable for long-term treatment of chronic conditions like chronic lymphocytic leukemia .
特性
分子式 |
C16H22Cl3NO2 |
|---|---|
分子量 |
366.7 g/mol |
IUPAC名 |
1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3 |
InChIキー |
RXZWCIDVNSYZRH-UHFFFAOYSA-N |
正規SMILES |
CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


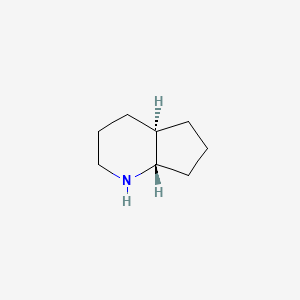
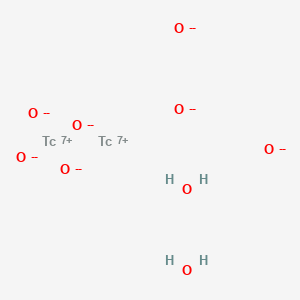
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
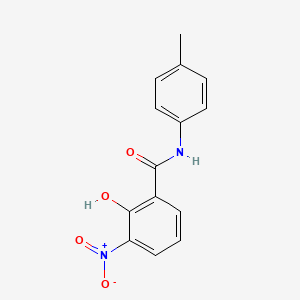
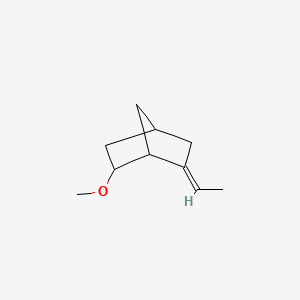
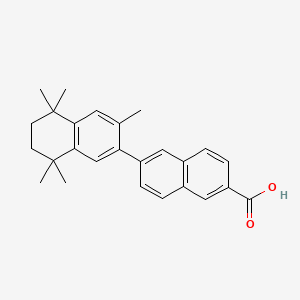
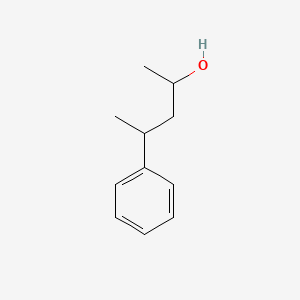

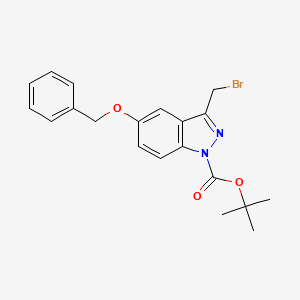
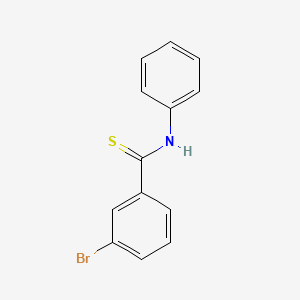
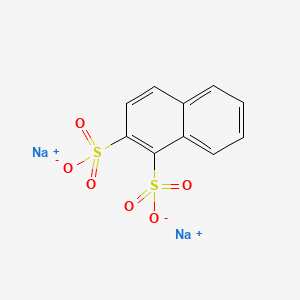
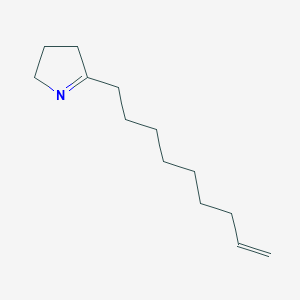

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
